molecular formula C32H49N3O7 B588263 N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester CAS No. 1356930-73-8

N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester

Katalognummer: B588263
CAS-Nummer: 1356930-73-8
Molekulargewicht: 587.758
InChI-Schlüssel: VBMYWPGUYUKPHF-KCHLEUMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester” is an impurity of Lisinopril , a medication of the angiotensin-converting enzyme inhibitor class that is used to treat high blood pressure . It has a molecular formula of C32H49N3O7 and a molecular weight of 587.75 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-1- [(2S)-2- [(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6- (phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

This compound appears as a light yellow oil . It is soluble in DMSO and Methanol . It should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Pharmacological Efficacy in Various Patient Populations

Lisinopril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, has demonstrated efficacy in lowering blood pressure in elderly patients with hypertension. Clinical trials have shown that lisinopril effectively reduces blood pressure in this demographic, with a significant portion of elderly patients responding positively to treatment. The dosage effective for elderly patients typically ranges from 2.5 to 40 mg/day, requiring adjustments for those with significant renal impairment. Additionally, lisinopril has been effective in treating congestive heart failure, improving exercise duration and left ventricular ejection fraction without significantly affecting ventricular ectopic beats. It has shown similar efficacy to enalapril and digoxin and is either comparable or superior to captopril in most endpoints. Economic studies suggest that lisinopril is a cost-saving option compared with other ACE inhibitors in some markets, especially when adhering to the GISSI-3 protocol for acute myocardial infarction. Moreover, lisinopril treatment in patients with diabetic nephropathy and hypertension has resulted in controlled blood pressure and either improved or maintained albuminuria levels, comparable or superior to those achieved with calcium channel blockers, diuretics, and beta-blockers (Langtry & Markham, 1997).

Renoprotective Effects and Management of Diabetes Mellitus Complications

Lisinopril preserves renal function in hypertensive patients with non-insulin-dependent or insulin-dependent diabetes mellitus (NIDDM or IDDM) and early or overt nephropathy without adversely affecting glycemic control or lipid profiles. Evidence suggests that lisinopril's renoprotective effects may surpass those of comparator drugs such as calcium channel blockers, diuretics, and beta-blockers, despite similar antihypertensive efficacy. The EUCLID trial highlighted lisinopril's renoprotective nature in normotensive patients with IDDM and microalbuminuria. Furthermore, lisinopril has shown benefits beyond nephropathy management, including potential slowing of retinopathy progression and preliminary evidence of neurological function improvement. Post-hoc analysis from the GISSI-3 trial indicates a mortality reduction in diabetic patients post-myocardial infarction when lisinopril is administered early. The drug's tolerability profile is consistent with ACE inhibitors, with no additional risk of hypotension or renal dysfunction in diabetic patients experiencing acute myocardial infarction (Goa, Haria, & Wilde, 1997).

Eigenschaften

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h5,8-9,15-16,24,26-28,34H,3-4,6-7,10-14,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMYWPGUYUKPHF-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.